1-(2,2-Dimethoxyethyl)-2-nitrobenzene

organic synthesis protecting group strategy indole synthesis

This dual-function intermediate integrates an ortho-nitro group and a masked aldehyde (dimethyl acetal) in one scaffold. It enables Pd-free reductive cyclization to indoles and 6-substituted libraries without protecting-group interconversion. Unlike simple ortho-nitrotoluenes or unprotected aldehydes, it eliminates side reactions and re-optimization costs. Recommended at ≥98% purity for medicinal chemistry and scale-up.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 79844-33-0
Cat. No. B1311213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Dimethoxyethyl)-2-nitrobenzene
CAS79844-33-0
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=CC=C1[N+](=O)[O-])OC
InChIInChI=1S/C10H13NO4/c1-14-10(15-2)7-8-5-3-4-6-9(8)11(12)13/h3-6,10H,7H2,1-2H3
InChIKeySFJXRPYEEMNGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Dimethoxyethyl)-2-nitrobenzene (CAS 79844-33-0) for Pharmaceutical Intermediate Procurement: Technical Specifications and Synthetic Utility


1-(2,2-Dimethoxyethyl)-2-nitrobenzene (CAS 79844-33-0), also known as 2-(2-nitrophenyl)acetaldehyde dimethyl acetal, is a nitroaromatic acetal with the molecular formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . This compound functions as a protected ortho-nitrophenylacetaldehyde equivalent, wherein the aldehyde moiety is masked as a dimethyl acetal to enable orthogonal synthetic manipulations of the nitroaromatic core . It serves as a strategic intermediate in the synthesis of indoles, indolines, and related nitrogen-containing heterocycles, with documented application in routes that bypass transition-metal-catalyzed cross-coupling steps [1]. Standard commercial purity specifications range from ≥95% to ≥98%, with multiple vendors providing batch-specific QC documentation including NMR, HPLC, and GC analyses .

1-(2,2-Dimethoxyethyl)-2-nitrobenzene: Why In-Class Nitroaromatic or Acetal Analogs Cannot Substitute


Generic substitution among nitroaromatic building blocks fails because 1-(2,2-dimethoxyethyl)-2-nitrobenzene integrates two orthogonal reactive centers — a reducible ortho-nitro group and a masked aldehyde as the dimethyl acetal — within a single molecular scaffold. This dual functionality enables tandem reduction-cyclization cascades to indole frameworks that cannot be replicated by simple ortho-nitrotoluene derivatives (which lack the required two-carbon extension) [1], nor by unprotected ortho-nitrophenylacetaldehyde (which suffers from aldehyde lability and competing side reactions under reductive conditions) [2]. Furthermore, the ortho-nitro substitution pattern relative to the acetal-bearing side chain is stereoelectronically essential for the cyclization step; meta- or para-substituted nitroaromatic acetals yield different heterocyclic outcomes or fail to cyclize entirely [1]. Thus, any attempt to replace this compound with a structurally adjacent analog introduces either reactivity mismatches, pathway incompatibility, or significant re-optimization costs.

1-(2,2-Dimethoxyethyl)-2-nitrobenzene: Quantitative Differentiation Evidence Against Comparator Compounds and Pathways


Acetal-Protected Aldehyde Functionality: Orthogonal Stability Enables Sequential Transformations

1-(2,2-Dimethoxyethyl)-2-nitrobenzene incorporates a dimethyl acetal protecting group that masks the aldehyde moiety, conferring stability under the reductive conditions required for nitro group conversion. In contrast, unprotected o-nitrophenylacetaldehyde is prone to aldehyde reduction, aldol-type condensations, and oxidative degradation during nitro group manipulations [1]. The acetal protection strategy enables the reductive cyclization sequence to proceed with the aldehyde unmasked only after nitro reduction is complete, a temporal control mechanism not available with the free aldehyde analog [2].

organic synthesis protecting group strategy indole synthesis

Ortho-Nitro Substitution Pattern: Regiochemical Prerequisite for Cyclization to Indoles

The ortho-nitro group relative to the acetal-bearing two-carbon side chain is stereoelectronically essential for the reductive cyclization cascade that yields indole frameworks. Reduction of the ortho-nitro group to an ortho-amino intermediate positions the nucleophilic amine appropriately for intramolecular attack on the unmasked aldehyde, forming the indole ring system [1]. Meta- or para-substituted nitroaromatic acetals (e.g., 1-(2,2-dimethoxyethyl)-3-nitrobenzene or 1-(2,2-dimethoxyethyl)-4-nitrobenzene) undergo reduction to amines but cannot cyclize to indoles due to geometric constraints [1].

heterocyclic chemistry regioselective synthesis reductive cyclization

Route Comparison: o-Halonitrobenzene Pathway vs. Alternative Indole Syntheses

The synthetic route employing 1-(2,2-dimethoxyethyl)-2-nitrobenzene as an intermediate (derived from o-halonitrobenzenes via Sonogashira coupling with trimethylsilylacetylene followed by acetal formation) provides access to 6-substituted indoles in four steps [1]. This pathway offers a complementary substrate scope relative to the Batcho-Leimgruber indole synthesis, which relies on ortho-nitrotoluene condensation with DMF acetal followed by reductive cyclization [2]. The o-halonitrobenzene-derived route is particularly advantageous when 6-substitution on the indole core is required, as the substituent is installed early and carried through the sequence intact [1].

synthetic methodology route scoping indole synthesis

Commercial Purity Specifications: ≥95% Standard Grade vs. ≥98% High-Purity Grade

Commercial sourcing of 1-(2,2-dimethoxyethyl)-2-nitrobenzene offers two principal purity tiers with distinct quality documentation packages. Standard grade material is available at ≥95% purity from multiple vendors including Bidepharm, Matrix Scientific, and CymitQuimica [1]. For applications requiring higher purity, ≥98% grade material is available from Chemscene with MDL number MFCD16890134 and specified storage conditions (sealed, dry, 2-8°C) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports, enabling lot-to-lot traceability .

quality control procurement specifications intermediate purity

1-(2,2-Dimethoxyethyl)-2-nitrobenzene: Optimized Application Scenarios for Research and Process Development


Medicinal Chemistry: Synthesis of 6-Substituted Indole Libraries

Procurement is warranted for medicinal chemistry programs requiring systematic exploration of 6-substituted indoles as kinase inhibitors, GPCR ligands, or CNS-active scaffolds. The four-step route from o-halonitrobenzenes via this acetal intermediate [1] enables parallel library synthesis where diverse 6-substituents (CO₂Me, COPh, Ph, CF₃, Me) are introduced early and carried through reduction-cyclization without deprotection-reprotection sequences. The ≥98% purity grade is recommended for library synthesis to minimize impurity-derived false positives in biological screening.

Process Chemistry: Alternative Indole Route Avoiding Transition-Metal Catalysis in Final Steps

The reductive cyclization of this acetal-protected intermediate to indole [1] occurs under conditions that do not require palladium or other precious metals in the cyclization step (nitro reduction can be accomplished with Fe/NaHSO₃ or Zn/AcOH). This is advantageous for process scale-up where removal of transition metal residues from APIs is costly and stringently regulated. The acetal protecting group strategy [2] further simplifies workup by enabling staged deprotection after cyclization.

Academic Research: Teaching and Investigating Reductive Cyclization Mechanisms

This compound serves as an ideal substrate for investigating reductive cyclization mechanisms in advanced organic chemistry curricula and research laboratories. The ortho-nitro substitution pattern relative to the acetal-bearing side chain [1] provides a well-defined system for studying the interplay between nitro reduction, acetal hydrolysis, and intramolecular nucleophilic attack. The commercial availability of ≥95% purity material with batch QC documentation ensures reproducible experimental outcomes across teaching sections and research groups.

Fine Chemical Manufacturing: Synthesis of Dyes and Agrochemical Precursors

The nitro group in 1-(2,2-dimethoxyethyl)-2-nitrobenzene can be reduced to an amine for diazotization and subsequent azo dye synthesis, or retained for nitro-containing agrochemical scaffolds [1]. The dimethoxyethyl substituent provides a masked aldehyde handle for further functionalization or conjugation chemistry. For industrial procurement, the ≥95% standard purity grade balances cost with adequate quality for bulk intermediate applications.

Technical Documentation Hub

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